14-Methylpentadecanoic acid, also known as isopalmitic acid, is a branched-chain fatty acid characterized by a methyl group at the 14th carbon of the pentadecanoic acid structure. Its molecular formula is C₁₆H₃₂O₂, and it has a molecular weight of approximately 256.42 g/mol. The compound is typically found in a solid state and is recognized for its high purity, often exceeding 98% in commercial preparations .
The chemical structure of 14-methylpentadecanoic acid can be represented by the following SMILES notation: O=C(O)CCCCCCCCCCCCC(C)C
, indicating its carboxylic acid functional group and long hydrocarbon chain .
14-Methylpentadecanoic acid, also known as isopalmitic acid or isohexadecanoic acid, is a fatty acid with a 16-carbon chain and a methyl branch on the 14th carbon. It is a naturally occurring compound found in various organisms, including milk fat, meat products, and some bacteria [, ].
Researchers have investigated the potential of 14-methylpentadecanoic acid as a biomarker in metabolic studies. Since it is a minor fatty acid component in some biological samples, its levels can change depending on dietary intake and metabolic conditions [].
Some studies have explored the potential antimicrobial properties of 14-methylpentadecanoic acid. However, the research in this area is preliminary, and more investigation is needed to understand its mechanism of action and effectiveness against different microbes [].
The specific role of 14-methylpentadecanoic acid in human health remains unclear. Some studies suggest it may play a role in fat metabolism and energy production, but more research is needed to confirm these findings [].
These reactions are significant for its potential applications in the production of biodiesel and other industrial chemicals .
Research indicates that 14-methylpentadecanoic acid exhibits several biological activities:
Several methods exist for synthesizing 14-methylpentadecanoic acid:
14-Methylpentadecanoic acid has various applications across different fields:
Several compounds share structural similarities with 14-methylpentadecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pentadecanoic Acid | C₁₅H₃₀O₂ | Straight-chain fatty acid without branching. |
14-Methylhexadecanoic Acid | C₁₇H₃₄O₂ | Methyl group at position 14 on hexadecanoic acid. |
Isopalmitic Acid | C₁₆H₃₂O₂ | Another name for 14-methylpentadecanoic acid; similar properties. |
The uniqueness of 14-methylpentadecanoic acid lies in its specific branching at the methyl position, which differentiates it from straight-chain fatty acids like pentadecanoic acid. This branching may influence its physical properties, metabolic pathways, and biological activities, making it a subject of interest in both nutritional science and industrial applications.
14-Methylpentadecanoic acid follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, where the compound is named based on its structural characteristics as a pentadecanoic acid backbone with a methyl substitution at the 14th carbon position [1]. The official International Union of Pure and Applied Chemistry name for this compound is 14-methylpentadecanoic acid, reflecting its systematic structure designation [28].
The compound is commonly known by several synonyms across different chemical databases and literature sources. The most frequently encountered common name is isopalmitic acid, which reflects its structural relationship to palmitic acid but with a branched rather than linear carbon chain [1] [2]. Additional widely recognized synonyms include isohexadecanoic acid, which emphasizes its 16-carbon total chain length [1] [4]. The systematic Chemical Abstracts Service index name is listed as pentadecanoic acid, 14-methyl-, following standard Chemical Abstracts Service nomenclature protocols [2] [6].
In lipid biochemistry, this compound is often designated using shorthand notation as Iso-C16:0, where "Iso" indicates the iso-methyl branching pattern, "C16" represents the total carbon count, and "0" signifies the absence of double bonds [1] [2]. Alternative lipid classification systems employ the notation FA(i-16:0), where FA denotes fatty acid, "i" indicates iso-branching, and the numerical designation follows the same carbon count and saturation pattern [1] [4].
Nomenclature Category | Name/Designation | Reference System |
---|---|---|
International Union of Pure and Applied Chemistry Name | 14-methylpentadecanoic acid | International Union of Pure and Applied Chemistry [28] |
Traditional International Union of Pure and Applied Chemistry Name | Isopalmitic acid | International Union of Pure and Applied Chemistry [28] |
Chemical Abstracts Service Index Name | Pentadecanoic acid, 14-methyl- | Chemical Abstracts Service [2] [6] |
Common Names | Isohexadecanoic acid | Chemical databases [1] [4] |
Lipid Notation | Iso-C16:0 | Lipid nomenclature [1] [2] |
Fatty Acid Notation | FA(i-16:0) | Fatty acid classification [1] [4] |
The molecular formula of 14-methylpentadecanoic acid is C₁₆H₃₂O₂, indicating a composition of sixteen carbon atoms, thirty-two hydrogen atoms, and two oxygen atoms [1] [2] [9]. This formula confirms the compound's classification as a saturated fatty acid with no carbon-carbon double bonds present in the molecular structure [1] [28].
The molecular weight of 14-methylpentadecanoic acid has been precisely determined through multiple analytical methods and is consistently reported as 256.4241 grams per mole [2] [9] [16]. This molecular weight calculation accounts for the standard atomic masses of carbon (12.011), hydrogen (1.008), and oxygen (15.999) according to International Union of Pure and Applied Chemistry standards [9] [28].
The exact mass, as determined by high-resolution mass spectrometry, is 256.240230268 atomic mass units [28]. This precise measurement is particularly important for analytical identification and quantification purposes in research applications [1] [28]. The monoisotopic mass, calculated using the most abundant isotopes of each element, is reported as 256.240230 atomic mass units [12] [13].
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C₁₆H₃₂O₂ | - | [1] [2] [9] |
Molecular Weight | 256.4241 | g/mol | [2] [9] [16] |
Exact Mass | 256.240230268 | amu | [28] |
Monoisotopic Mass | 256.240230 | amu | [12] [13] |
The structural formula representation using Simplified Molecular Input Line Entry System notation is CC(C)CCCCCCCCCCCCC(=O)O, which clearly illustrates the branched methyl group at the penultimate carbon position [2] [8] [28]. The International Chemical Identifier string provides a complete structural description: InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) [2] [28].
According to the ClassyFire chemical taxonomy system, 14-methylpentadecanoic acid belongs to the kingdom of organic compounds, specifically within the superclass of lipids and lipid-like molecules [28]. The compound is classified under the class Fatty Acyls, subclass fatty acids and conjugates, with the direct parent classification being long-chain fatty acids [28].
The compound represents a methyl-branched fatty acid that is structurally derived from pentadecanoic acid through substitution of a methyl group at the 14th carbon position [1] [28]. This branching pattern classifies it as an iso-methyl branched fatty acid, characterized by the methyl branch occurring at the penultimate carbon atom (ω-1 position) from the terminal methyl group [19].
In terms of structural isomerism, 14-methylpentadecanoic acid exhibits positional isomerism relative to other methylpentadecanoic acid isomers where the methyl branch could theoretically occur at different carbon positions along the chain [17]. However, the iso-branching pattern at the ω-1 position is the most commonly encountered and biologically relevant form [19]. The compound does not exhibit geometric isomerism due to the absence of carbon-carbon double bonds in its saturated structure [1] [21].
The fatty acid classification system places this compound within the long-chain fatty acid category, defined as fatty acids containing between 13 and 21 carbon atoms in their structure [21] [24]. Within the saturation classification framework, it is categorized as a saturated fatty acid due to the absence of any carbon-carbon double bonds [21] [25].
Classification System | Category | Designation |
---|---|---|
ClassyFire Kingdom | Organic compounds | Fundamental classification [28] |
ClassyFire Superclass | Lipids and lipid-like molecules | Structural grouping [28] |
ClassyFire Class | Fatty Acyls | Chemical family [28] |
ClassyFire Subclass | Fatty acids and conjugates | Functional group [28] |
Chain Length | Long-chain fatty acid | 13-21 carbons [21] [24] |
Saturation Status | Saturated fatty acid | No double bonds [21] [25] |
Branching Pattern | Iso-methyl branched | ω-1 branching [19] |
The three-dimensional conformational analysis of 14-methylpentadecanoic acid reveals characteristic structural features common to long-chain saturated fatty acids with branched methyl substituents [18] [31]. Molecular dynamics simulations of similar branched fatty acids demonstrate that these compounds adopt multiple conformational states in solution, primarily influenced by rotational freedom around carbon-carbon single bonds [18] [32].
The iso-methyl branch at the 14th carbon position introduces conformational constraints that affect the overall molecular geometry compared to linear fatty acids [19] [31]. The presence of the methyl branch creates a localized steric hindrance that influences the preferred rotational angles around adjacent carbon-carbon bonds [31] [33]. This branching pattern typically results in a slight bend or kink in the otherwise extended carbon chain conformation [17] [19].
Computational studies on related branched fatty acids indicate that the most energetically favorable conformations involve staggered arrangements around carbon-carbon bonds, with the methyl branch oriented to minimize steric interactions with the main carbon chain [18] [31]. The terminal carboxyl group maintains its planar geometry due to the sp² hybridization of the carbonyl carbon [18] [32].
In membrane environments, molecular dynamics simulations suggest that branched fatty acids like 14-methylpentadecanoic acid can adopt different conformational states including extended, L-shaped, and folded configurations [33]. The iso-methyl branching pattern influences membrane packing properties by creating irregularities in the otherwise ordered arrangement of saturated fatty acid chains [17] [19].
The rotational isomerism analysis reveals that the compound exhibits conformational flexibility primarily through rotation around the carbon-carbon single bonds, with energy barriers typically ranging from 2-4 kilocalories per mole for each rotational transition [35]. The methyl branch point represents a conformational anchor that influences the overall chain dynamics and preferred orientations [31] [33].
Conformational Property | Characteristic | Impact |
---|---|---|
Chain Flexibility | Multiple rotational states | Enhanced conformational diversity [18] [31] |
Branching Effect | Localized steric hindrance | Altered chain geometry [31] [33] |
Preferred Conformation | Staggered arrangements | Minimized steric interactions [18] [31] |
Membrane Behavior | Extended/L-shaped/folded states | Variable packing properties [33] |
Rotational Barriers | 2-4 kcal/mol per bond | Moderate conformational freedom [35] |
Irritant